Cas no 2116757-65-2 (Methyl 2,3-difluoro-4-(methylthio)benzoate)

Methyl 2,3-difluoro-4-(methylthio)benzoate is a fluorinated aromatic ester with a methylthio substituent, offering unique reactivity and selectivity in synthetic chemistry. Its difluoro and methylthio groups enhance electron-withdrawing and electron-donating properties, making it valuable for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. The compound’s stability and compatibility with various reaction conditions allow for versatile applications in cross-coupling, nucleophilic substitution, and other transformations. Its well-defined structure ensures high purity and reproducibility, critical for research and industrial processes. This benzoate derivative is particularly useful in the development of bioactive compounds, where precise functionalization is required.
Methyl 2,3-difluoro-4-(methylthio)benzoate structure
2116757-65-2 structure
Product Name:Methyl 2,3-difluoro-4-(methylthio)benzoate
CAS No:2116757-65-2
MF:C9H8F2O2S
MW:218.220428466797
CID:5073733
Update Time:2025-06-11

Methyl 2,3-difluoro-4-(methylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,3-difluoro-4-(methylthio)benzoate
    • Inchi: 1S/C9H8F2O2S/c1-13-9(12)5-3-4-6(14-2)8(11)7(5)10/h3-4H,1-2H3
    • InChI Key: DCSZSYYWZMKPKG-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(C(=O)OC)=C(C=1F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.6

Methyl 2,3-difluoro-4-(methylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR021QT4-250mg
Methyl 2,3-difluoro-4-(methylthio)benzoate
2116757-65-2 95%
250mg
$589.00 2025-02-12

Additional information on Methyl 2,3-difluoro-4-(methylthio)benzoate

Methyl 2,3-difluoro-4-(methylthio)benzoate (CAS No. 2116757-65-2): A Comprehensive Overview

Methyl 2,3-difluoro-4-(methylthio)benzoate (CAS No. 2116757-65-2) is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both fluoro and methylthio substituents imparts distinct electronic and steric effects, which are crucial for modulating the biological activity of derived compounds.

The CAS number 2116757-65-2 provides a unique identifier for this chemical entity, ensuring precise identification and differentiation from other compounds in databases and literature. As a member of the benzoate family, this compound inherits certain inherent characteristics while also showcasing novel properties due to its fluorinated and methylthio functional groups. The benzoate moiety is well-known for its role in drug design, often serving as a pharmacophore in various therapeutic agents.

In recent years, the pharmaceutical industry has increasingly focused on the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Methyl 2,3-difluoro-4-(methylthio)benzoate exemplifies this trend, as its structural features are likely to contribute to these desirable properties. The fluorine atoms at the 2 and 3 positions introduce electron-withdrawing effects, which can influence the reactivity and electronic distribution of the molecule. Simultaneously, the methylthio group at the 4 position provides steric hindrance and may participate in hydrogen bonding interactions, further modulating the compound's behavior.

The synthesis of Methyl 2,3-difluoro-4-(methylthio)benzoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include fluorination of aromatic precursors followed by thiolation and esterification steps. Advanced techniques such as cross-coupling reactions and palladium-catalyzed transformations may also be employed to construct the desired molecular framework efficiently. The precision required in these synthetic processes underscores the importance of high-quality starting materials and well-designed reaction conditions.

The biological activity of Methyl 2,3-difluoro-4-(methylthio)benzoate has been explored in various preclinical studies, highlighting its potential as a lead compound for drug development. Research indicates that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders, cancer, and inflammatory diseases. The unique combination of substituents is believed to enhance interactions with biological targets, leading to improved therapeutic efficacy compared to non-fluorinated analogs.

One notable area of research involves the use of Methyl 2,3-difluoro-4-(methylthio)benzoate as a precursor in the development of novel antiviral agents. The electron-deficient nature of fluorinated aromatic compounds makes them effective at inhibiting viral proteases and integrases. Additionally, the methylthio group can serve as a handle for further derivatization, allowing chemists to fine-tune the pharmacological properties of the final product. Recent studies have demonstrated promising results in vitro using analogs with similar structural motifs.

The agrochemical sector has also shown interest in this compound due to its potential applications in crop protection agents. Fluorinated benzoates are known for their ability to act as intermediates in the synthesis of herbicides and fungicides with enhanced environmental stability and bioavailability. Methyl 2,3-difluoro-4-(methylthio)benzoate, with its unique substituent pattern, could serve as a key building block for developing next-generation agrochemicals that offer improved performance while minimizing ecological impact.

In conclusion, Methyl 2,3-difluoro-4-(methylthio)benzoate (CAS No. 2116757-65-2) represents a fascinating chemical entity with broad applications across multiple industries. Its structural features contribute to its versatility as an intermediate in pharmaceutical synthesis, offering potential benefits in drug development and agrochemical innovation. As research continues to uncover new applications for fluorinated compounds like this one, their significance in modern chemistry is likely to grow even further.

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